NSC 185058 vs. NSC377071: ATG4B-Specific Inhibition vs. Off-Target mTOR/PI3K Pathway Modulation
In a direct biochemical comparison, NSC 185058 inhibits ATG4B-mediated cleavage of LC3B-GST with an IC50 of 51 µM, whereas the structurally distinct analog NSC377071 shows no inhibition in the same assay, indicating divergent mechanisms of autophagy suppression [1]. In cellular assays, NSC 185058 does not alter mTOR (RPS6 phosphorylation) or PtdIns3K (FYVE-RFP vesicle formation) activity, whereas NSC377071 activates mTOR signaling and suppresses PtdIns3K [1]. Thus, for experiments requiring ATG4B-specific inhibition without confounding effects on upstream signaling pathways, NSC 185058 is the preferred tool compound over NSC377071 [1].
| Evidence Dimension | AT4B inhibition (LC3B-GST cleavage) |
|---|---|
| Target Compound Data | IC50 = 51 µM |
| Comparator Or Baseline | NSC377071: No inhibition detected |
| Quantified Difference | ≥ 2-fold (NSC377071 inactive) |
| Conditions | In vitro ATG4B cleavage assay using LC3B-GST substrate [1] |
Why This Matters
This data confirms NSC 185058 as a direct ATG4B inhibitor, whereas NSC377071 requires mTOR/PI3K modulation to suppress autophagy, a mechanistic distinction critical for target validation studies [1].
- [1] Akin D, et al. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors. Autophagy. 2014;10(11):2021-2035. doi:10.4161/auto.32229. View Source
